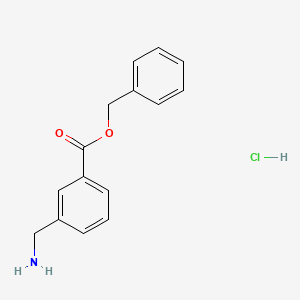

Benzyl 3-(aminomethyl)benzoate hydrochloride

Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of aminomethylbenzoic acid chemistry, which emerged from early research into antifibrinolytic agents and hemostatic compounds. The foundational work on para-aminomethylbenzoic acid, commonly known as para-aminomethylbenzoic acid, established the therapeutic potential of aminomethylbenzoate structures in treating internal hemorrhage and disseminated intravascular coagulation. This early research demonstrated that aminomethylbenzoic acid derivatives possessed significant biological activity, particularly in modulating blood coagulation processes.

The synthetic methodology for producing aminomethylbenzoate derivatives has evolved considerably since the initial discoveries. Patent literature from 2011 describes novel synthetic approaches for aminomethylbenzoic acid production, utilizing advanced hydrolysis techniques and hexamethylenetetramine catalysis to achieve high yields and improved product purity. These technological advances laid the groundwork for the efficient synthesis of various aminomethylbenzoate esters, including the benzyl derivative that forms the subject of this analysis.

The specific development of this compound as a distinct chemical entity appears to have emerged from research efforts aimed at creating more lipophilic and synthetically versatile derivatives of the parent aminomethylbenzoic acid. The introduction of the benzyl ester group provided enhanced stability and modified pharmacokinetic properties compared to the free acid form, while the meta-substitution pattern offered distinct reactivity profiles compared to the more extensively studied para isomer. This strategic modification represented a significant advancement in the molecular design of aminomethylbenzoate compounds.

Chemical Classification and Nomenclature

This compound belongs to several overlapping chemical classifications that reflect its complex structural features and functional group composition. Primarily, the compound is classified as a benzoate ester, specifically a benzyl benzoate derivative, which places it within the broader category of aromatic carboxylic acid esters. This classification is fundamental to understanding the compound's chemical behavior, as benzoate esters exhibit characteristic reactivity patterns including susceptibility to hydrolysis under basic conditions and potential for nucleophilic attack at the carbonyl carbon.

The presence of the aminomethyl substituent introduces an additional classification layer, positioning the compound within the aminomethyl aromatic compounds category. This functional group classification is particularly significant because primary amine-containing compounds exhibit distinct chemical properties, including basicity, nucleophilicity, and capacity for hydrogen bonding interactions. The combination of ester and amine functionalities creates a bifunctional compound capable of participating in diverse chemical transformations.

From a pharmaceutical chemistry perspective, this compound can be classified as a potential pharmaceutical intermediate or building block compound. The structural features present in this molecule are commonly found in bioactive compounds, particularly those designed for central nervous system activity or antimicrobial applications. The hydrochloride salt formation further supports this classification, as pharmaceutical compounds are frequently formulated as hydrochloride salts to improve solubility, stability, and bioavailability characteristics.

Properties

IUPAC Name |

benzyl 3-(aminomethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZLLLIQMALKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-33-0 | |

| Record name | Benzoic acid, 3-(aminomethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of benzyl 3-(aminomethyl)benzoate hydrochloride typically involves:

- Esterification of 3-(aminomethyl)benzoic acid or its derivatives to form the benzyl ester.

- Protection or formation of the hydrochloride salt to improve stability and handling.

- Careful control of reaction conditions (temperature, pH, solvent) to maximize yield and minimize by-products.

Esterification of 3-(aminomethyl)benzoic Acid to Benzyl Ester

The key step is the esterification of the carboxylic acid group in 3-(aminomethyl)benzoic acid to the benzyl ester. This can be achieved by:

- Acid-catalyzed esterification using benzyl alcohol and an acid catalyst such as hydrochloric acid.

- Alternatively, activation of the acid as an acid chloride or anhydride followed by reaction with benzyl alcohol.

Process details from related methyl ester synthesis (analogous to benzyl ester):

- Esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid at reflux temperature for several hours (e.g., 7 h) yields methyl 4-(aminomethyl)benzoate with high yield (~88-89%).

- The reaction mixture is cooled to 5-10°C and the pH adjusted to 6-7 by adding aqueous base (e.g., sodium hydroxide).

- Extraction with organic solvents such as methylene chloride removes the ester product.

- Salt saturation (e.g., sodium chloride) in the aqueous phase improves extraction efficiency.

By analogy, benzyl esterification would follow similar steps but with benzyl alcohol as the esterifying agent.

Preparation of Aminomethylbenzoic Acid Precursor

Since the esterification requires the aminomethylbenzoic acid, its preparation is critical. There are several methods reported:

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| 1. Acid Hydrolysis of Cyanomethyl Benzyl Chloride | Hydrolysis of cyanomethyl benzyl chloride in acidic conditions to chloromethyl benzoic acid, followed by ammonification to aminomethylbenzoic acid | Mild conditions, scalable | Multiple steps, requires chlorinated intermediates |

| 2. Catalyzed Oxidation, Chlorination, Ammonification of p-Xylol | Three-step reaction from p-xylene involving oxidation, chlorination, and ammonification | Uses inexpensive raw materials | Low yield, many by-products, difficult purification |

| 3. Bromination and Ammonification of Cymene | Similar to method 2 but starting from cymene | Slightly higher yield | High cost of bromine, environmental concerns from ammonification by-products |

A novel method improves on these by using acid hydrolysis of cyanomethyl benzyl chloride and ammonification with urotropine catalyst, avoiding toxic reagents and harsh conditions, achieving stable reactions at room temperature.

Formation of Hydrochloride Salt

The hydrochloride salt of benzyl 3-(aminomethyl)benzoate is typically formed by:

- Acidifying the free amine ester with hydrochloric acid in an appropriate solvent (e.g., water or alcohol).

- Controlled pH adjustment to pH 3-4 ensures salt formation without decomposition.

- Isolation by filtration or crystallization from the reaction mixture.

This salt form enhances the compound's stability, solubility, and ease of handling.

Alternative Synthetic Routes and Key Reactions

Curtius Rearrangement and Acyl Azide Intermediates: In some advanced synthetic schemes, the carboxylic acid is converted to an acyl azide (using thionyl chloride or oxalyl chloride followed by sodium azide), which rearranges to isocyanate and then to the desired amine ester under alcoholic conditions. This method is more complex but useful for chiral or substituted derivatives.

Reduction of Nitrile or Amide Precursors: Methyl or benzyl 4-cyanobenzoate can be reduced catalytically (e.g., hydrogenation with cobalt(II) chloride catalyst or sodium borohydride with trifluoroacetic acid) to the aminomethyl ester. This route requires careful control to prevent ester hydrolysis.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1 (Acid-Catalyzed Esterification) | Method 2 (Curtius Rearrangement) | Method 3 (Catalytic Reduction) |

|---|---|---|---|

| Starting Material | 3-(Aminomethyl)benzoic acid | Acid chloride derivative | 4-Cyanobenzoate ester |

| Catalyst/Agent | Hydrochloric acid | Thionyl chloride, sodium azide | Co(II) chloride, NaBH4/TFA |

| Solvent | Benzyl alcohol, methanol (analogous) | Organic base, alcohol solvents | Alcoholic solvents |

| Temperature | Reflux (~65-70°C), then cooled to 5-10°C | 15-45°C | Room temperature to reflux |

| pH Control | Adjusted to 6-7 post-reaction | Controlled acid/base conditions | Neutral to slightly acidic |

| Yield (%) | ~88-89% (methyl ester analog) | Variable, dependent on step | >85% (reported) |

| By-products | Minimal if pH and temp controlled | Possible isocyanate side reactions | Hydrolysis of ester possible |

| Isolation | Organic extraction, salt saturation | Crystallization of intermediates | Extraction and purification |

Research Findings and Optimization Notes

- Temperature and pH control during esterification are critical to suppress premature hydrolysis of the ester group, which can significantly reduce yield.

- Salt saturation of aqueous phases (e.g., with sodium chloride) enhances extraction efficiency of the ester into organic solvents such as toluene or methylene chloride.

- Use of mild bases such as potassium hydroxide or sodium hydroxide in aqueous solutions (4-6% w/w) is preferred for pH adjustment during workup.

- The hydrochloride salt formation is best achieved by acidifying the amine ester solution to pH 3-4 with concentrated hydrochloric acid, avoiding decomposition.

- Novel catalytic ammonification methods using urotropine as a catalyst provide environmentally friendlier and scalable routes to aminomethylbenzoic acid precursors.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(aminomethyl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, Benzyl 3-(aminomethyl)benzoate hydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including:

- Esterification : Used to form new ester compounds.

- N-Methylation : Facilitates the introduction of methyl groups into the molecule.

- Functionalization : The aminomethyl group enhances reactivity, allowing for further modifications.

Biology

Research indicates that this compound exhibits biological activity , particularly in:

- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria.

- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines, indicating potential therapeutic applications.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Interaction | Modulates enzyme activity |

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent . Its applications include:

- Drug Development : Investigated as a lead compound for new drugs targeting specific biological pathways.

- Mechanism of Action Studies : Research focuses on its interactions with enzymes and receptors, which may lead to the development of inhibitors or activators.

Case Study 1: Anticancer Activity

A study was conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at low concentrations (nanomolar range), suggesting its potential as an anticancer agent.

- Cell Lines Tested : Various solid tumor and hematological cancer cell lines.

- Results : Over 90% inhibition against specific targets at concentrations as low as 10 nM.

Case Study 2: Enzyme Interaction Studies

Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its role in drug development for metabolic disorders.

- Enzymes Targeted : Various receptor tyrosine kinases (RTKs).

- Findings : Demonstrated significant inhibitory effects on RTKs, indicating potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between Benzyl 3-(aminomethyl)benzoate hydrochloride and its analogs:

Physicochemical Properties

- Solubility: The benzoate esters (e.g., benzyl derivatives) exhibit moderate solubility in organic solvents like DCM and ethyl acetate, whereas the carboxylic acid analog (3-(aminomethyl)benzoic acid HCl) is water-soluble due to ionization .

- Lipophilicity: Methyl-substituted derivatives (e.g., Methyl 3-[(methylamino)methyl]benzoate HCl) display higher logP values compared to benzyl esters, influencing membrane permeability .

- Stability: The tert-butyl ester in tert-butyl 3-(aminomethyl)benzoate HCl resists enzymatic hydrolysis, making it suitable for prolonged-release formulations .

Biological Activity

Benzyl 3-(aminomethyl)benzoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molar mass of approximately 277.75 g/mol. Its structure consists of an aromatic ester with a benzyl group attached to a benzoate moiety, which includes an aminomethyl functional group. This unique arrangement contributes to its interaction with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, which may be attributed to the presence of the aminomethyl group that enhances its interaction with microbial targets.

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit the growth of cancer cell lines. The structural characteristics of this compound suggest it may possess similar anticancer properties .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or activator, depending on the context of its use. These interactions may alter enzyme activity or modulate receptor functions, contributing to its therapeutic effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(aminomethyl)benzoate hydrochloride | CHClNO | Contains a methyl group instead of a benzyl group |

| Benzyl 4-(aminomethyl)benzoate hydrochloride | CHClNO | Aminomethyl group at para position |

| Benzyl 2-(aminomethyl)benzoate hydrochloride | CHClNO | Aminomethyl group at ortho position |

The specific positioning of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that the compound inhibited the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

- Anticancer Research : Investigations into cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. This was evidenced by cell viability assays showing significant reductions in cell proliferation at specific concentrations .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Benzyl 3-(aminomethyl)benzoate hydrochloride, and how can purity be validated?

- Synthesis : A common method involves reacting 3-(aminomethyl)benzoic acid with benzyl alcohol under acidic conditions, followed by hydrochlorination. Alternative routes may use nitration of benzene derivatives followed by functional group modifications .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) is recommended for assessing purity (>98%), with UV detection at 254 nm. Confirmatory techniques include Nuclear Magnetic Resonance (NMR) for structural verification and Mass Spectrometry (MS) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid direct contact with skin or inhalation of dust .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and selectivity?

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate esterification.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Maintain 60–80°C during benzylation to minimize side reactions.

- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and isolate intermediates .

Q. How should contradictions in reported biological activity data be addressed?

- Structural Comparisons : Compare with analogs like Benzyl 3-(dimethylamino)propanoate hydrochloride (Table 1). Differences in substituent groups (e.g., methyl vs. ethyl) may explain variability in receptor binding or metabolic stability .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across studies. Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Table 1 : Structural Comparison with Analogs

| Compound Name | Key Structural Feature | Biological Impact |

|---|---|---|

| Benzyl 3-(aminomethyl)benzoate HCl | Primary amine, benzyl ester | Moderate receptor affinity |

| Benzyl 3-(dimethylamino)propanoate HCl | Tertiary amine | Increased lipophilicity |

| Benzyl 3-(ethylamino)propanoate HCl | Ethyl substituent | Altered steric hindrance |

Q. Which advanced analytical techniques resolve structural ambiguities in this compound?

- X-ray Crystallography : Determines 3D conformation and hydrogen bonding patterns.

- 2D-NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm amine and ester linkages.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. How does stereochemistry influence interactions with biological targets?

- Chiral Centers : If present, enantiomers may exhibit divergent binding to enzymes (e.g., proteases). Use chiral HPLC to separate stereoisomers.

- Case Study : Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate HCl (a chiral analog) shows higher affinity for adrenergic receptors than its (S)-isomer .

Methodological Notes

- Data Contradiction Analysis : Cross-reference spectral data with computational models (e.g., DFT calculations) to validate structural assignments .

- Ecological Impact : Follow EPA guidelines for disposal, as ecotoxicity data are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.